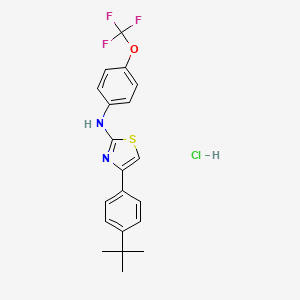

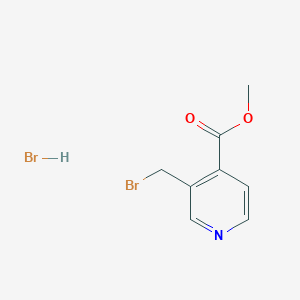

Methyl 3-(bromomethyl)isonicotinate hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

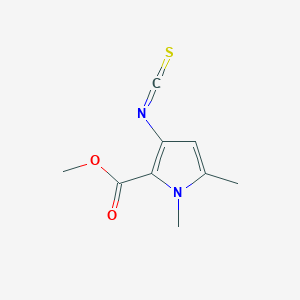

“Methyl 3-(bromomethyl)isonicotinate hydrobromide” is a substituted pyridine . It is a solid compound with a molecular weight of 310.97 .

Molecular Structure Analysis

The molecular formula of “Methyl 3-(bromomethyl)isonicotinate hydrobromide” is C8H9Br2NO2 . The InChI key is UYCHMPLGUUYYLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)isonicotinate hydrobromide” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 310.97 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Methyl 3-(bromomethyl)isonicotinate hydrobromide is instrumental in synthesizing complex organic compounds. For instance, its derivative, 5-Methyl-3-(bromomethyl)pyridine, plays a crucial role as a key intermediate in producing rupatadine, an antihistamine and platelet-activating factor antagonist. The reported synthesis approach is praised for its simplicity, efficiency, and environmental friendliness, offering a 65.9% overall yield from 5-methylnicotinic acid as the starting material (Jianyu Guo, Yan Lu, J. Wang, 2015). Additionally, conjugate addition reactions involving derivatives of Methyl 3-(bromomethyl)isonicotinate hydrobromide with alkyl acrylates have been explored, leading to the synthesis of novel compounds such as 2-(methoxycarbonyl)indolizidine, showcasing the chemical's versatility in organic synthesis (M. D’hooghe, K. Tehrani, Christophe Buyck, N. Kimpe, 2009).

Environmental Management and Pest Control

In the environmental sphere, research focuses on the degradation of Methyl bromide, a substance related to Methyl 3-(bromomethyl)isonicotinate hydrobromide, due to its ozone-depleting potential. Techniques such as the use of thiosulfate for the destruction of Methyl bromide sorbed to activated carbon have been investigated. This method facilitates the debromination of Methyl bromide, allowing for its safer disposal and mitigating its environmental impact (Yu Yang, Yuanqing Li, S. Walse, W. Mitch, 2015).

Alternative to Methyl Bromide in Agriculture

Regarding pest management, alternatives to Methyl bromide, for which Methyl 3-(bromomethyl)isonicotinate hydrobromide could serve as a precursor or related compound, are of significant interest due to Methyl bromide's phase-out under international agreements to protect the ozone layer. Research in this area aims at finding effective and environmentally friendly alternatives for soil fumigation and pest control in agriculture. Studies have shown that certain chemical alternatives, although not directly replacing Methyl bromide's broad-spectrum efficacy, offer significant control over many plant pathogens and stimulate growth in annual crops. The search for such alternatives is crucial for sustainable agriculture and environmental protection (J. M. Duniway, 2002).

Safety And Hazards

“Methyl 3-(bromomethyl)isonicotinate hydrobromide” is considered hazardous. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-3-10-5-6(7)4-9;/h2-3,5H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCHMPLGUUYYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)isonicotinate hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenoxy-N-[4-[[4-[(3-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2604385.png)

![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)

![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)

![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)